

Application of PIN1 inhibitor 6 in pancreatic cancer research

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Application of PIN1 Inhibitors in Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PIN1 inhibitors in pancreatic cancer research. The prolyl isomerase PIN1 is a critical regulator of multiple signaling pathways and is overexpressed in a majority of pancreatic cancers, contributing to tumor initiation, progression, and chemoresistance.[1][2][3] Inhibition of PIN1 presents a promising therapeutic strategy.[1][3] These notes focus on the application of potent and selective PIN1 inhibitors, exemplified by compounds such as KPT-6566 and All-trans retinoic acid (ATRA), in both in vitro and in vivo models of pancreatic cancer.

Mechanism of Action

PIN1 is a peptidyl-prolyl cis/trans isomerase that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a variety of proteins.[4] This conformational change can alter the protein's activity, stability, or subcellular localization. In pancreatic cancer, PIN1 overexpression leads to the activation of multiple oncogenic pathways and the inactivation of tumor suppressors.[5][6]

PIN1 inhibitors exert their anti-cancer effects through several mechanisms:



- Inhibition of Cell Cycle Progression: By targeting PIN1, inhibitors can lead to decreased levels of key cell cycle proteins like Cyclin D1, causing cell cycle arrest.[2][7]
- Induction of Apoptosis: PIN1 inhibition can promote cancer cell death.[2]
- Suppression of Metastasis: Inhibition of PIN1 has been shown to reduce the migration and invasion of pancreatic cancer cells.[3]
- Modulation of Key Signaling Pathways: PIN1 inhibitors can impact multiple cancer-driving pathways simultaneously, including the Notch, PI3K/Akt/mTOR, and NF-κB signaling cascades.[3][8][9]
- Disruption of the Tumor Microenvironment (TME): Targeting PIN1 can affect cancerassociated fibroblasts (CAFs) and immune cells within the TME, potentially overcoming therapeutic resistance.[5][6]
- Enhancement of Chemotherapy and Immunotherapy Efficacy: PIN1 inhibition can sensitize
 pancreatic cancer cells to standard treatments like gemcitabine and immunotherapy by
 upregulating the expression of the gemcitabine transporter ENT1 and the immune
 checkpoint ligand PD-L1.[5][6]

Quantitative Data on PIN1 Inhibitor Activity

The following tables summarize the quantitative data for various PIN1 inhibitors in pancreatic and other cancer cell lines.

Table 1: In Vitro Efficacy of PIN1 Inhibitors



Inhibitor	Cancer Cell Line	Assay	IC50 Value	Reference
KPT-6566	-	PPlase Activity	0.625 μM (625 nM)	[2]
KPT-6566	MEFs (wild-type)	Proliferation	Dose-dependent inhibition	[7]
ATRA	Ovarian Cancer Cells	PIN1 Inhibition	33.2 μΜ	[10]
VS2	Ovarian Cancer Cells	Cell Viability	19-66 μΜ	[10]
AG17724 in antiCAFs-DMS	Pancreatic Cancer Spheroids	Growth Inhibition	Effective Inhibition	[11]

Table 2: Effects of PIN1 Inhibition on Cellular Processes



Inhibitor	Cellular Process	Effect	Cancer Model	Reference
Genetic PIN1 KD	Proliferation, Colony Formation, Migration, Invasion	Dramatic Decrease	PANC1, BXPC3	[3]
ATRA	Proliferation, Colony Formation, Migration, Invasion	Dose-dependent Decrease	PANC1, BXPC3	[3][12]
KPT-6566	Apoptosis	Increased	Pancreatic, Lung, Prostate, Breast Cancer Cells	[2]
PIN1i-1 (ATRA + ATO) & PIN1i-2 (Sulfopin)	PD-L1 and ENT1 Expression	Upregulation	PDAC cells	[5]
KPT-6566	pRB and Cyclin D1 hyperphosphoryl ation	Decreased	MEFs	[7]

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of PIN1 inhibitors in pancreatic cancer research.

Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is for determining the effect of a PIN1 inhibitor on the viability of pancreatic cancer cell lines like PANC-1 or BxPC3.



Materials:

- Pancreatic cancer cell lines (e.g., PANC-1, BxPC3)
- Complete culture medium (e.g., DMEM with 10% FBS)
- PIN1 inhibitor stock solution (dissolved in DMSO)
- 96-well plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
- DMSO
- Microplate reader

Procedure:

- Seed pancreatic cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete culture medium.[5]
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of the PIN1 inhibitor in complete culture medium. Also, prepare a
 vehicle control (DMSO) with the same final concentration as the highest inhibitor
 concentration.
- After 24 hours, remove the medium and add 100 μ L of the diluted inhibitor or vehicle control to the respective wells.
- Incubate the cells for 72 hours.[5]
- For MTT assay:
 - Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
 - \circ Remove the medium and add 100 μL of DMSO to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- For CellTiter-Glo® assay:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence with a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot Analysis

This protocol is for detecting changes in the expression of PIN1 and downstream signaling proteins.

Materials:

- Treated and untreated pancreatic cancer cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Lyse the cells in RIPA buffer on ice.[13]
- Determine the protein concentration of the lysates using the BCA assay.[13]
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.[13]
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- · Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: Transwell Migration and Invasion Assay

This protocol assesses the effect of a PIN1 inhibitor on the migratory and invasive potential of pancreatic cancer cells.



Materials:

- Transwell inserts (8 μm pore size) for 24-well plates
- Matrigel (for invasion assay)
- Serum-free medium
- Complete medium (with 10% FBS as a chemoattractant)
- PIN1 inhibitor
- Cotton swabs
- Crystal violet staining solution
- Microscope

Procedure:

- For invasion assay: Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate for 2-3 hours at 37°C to allow for gelling. For migration assays, this step is omitted.
- Harvest pancreatic cancer cells and resuspend them in serum-free medium containing the PIN1 inhibitor or vehicle control at a concentration of 1 x 10⁵ cells/mL.
- Add 100 μL of the cell suspension to the upper chamber of the Transwell insert.[14]
- Add 600 μL of complete medium (with 10% FBS) to the lower chamber.
- Incubate for 24 hours at 37°C.[14]
- After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
- Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with 0.5% crystal violet.[14]
- Count the stained cells in several random fields under a microscope.

Methodological & Application





Protocol 4: In Vivo Xenograft Study

This protocol outlines a typical subcutaneous xenograft model to evaluate the in vivo efficacy of a PIN1 inhibitor.

Materials:

- Athymic nude mice (4-6 weeks old)
- PANC-1 cells
- Matrigel
- PIN1 inhibitor formulation for injection (e.g., KPT-6566 at 5 mg/kg)[7]
- Vehicle control
- Calipers

Procedure:

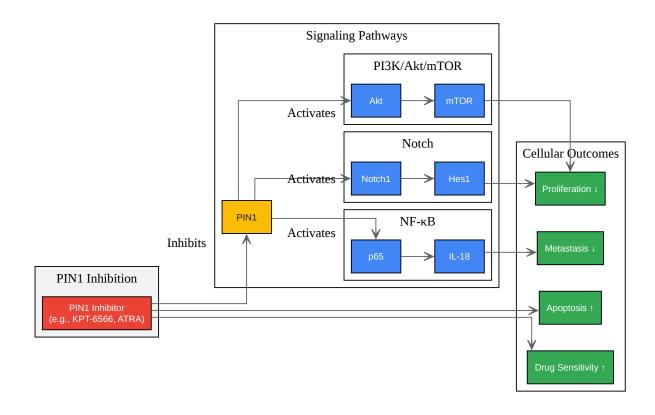
- Subcutaneously inject 1-2 x 10⁶ PANC-1 cells mixed with Matrigel into the flanks of the mice.[3][15]
- Monitor the mice for tumor formation.
- When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[15]
- Administer the PIN1 inhibitor or vehicle control to the respective groups according to the dosing schedule (e.g., intraperitoneal injection).
- Measure tumor volume with calipers every week.[3] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.



 At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

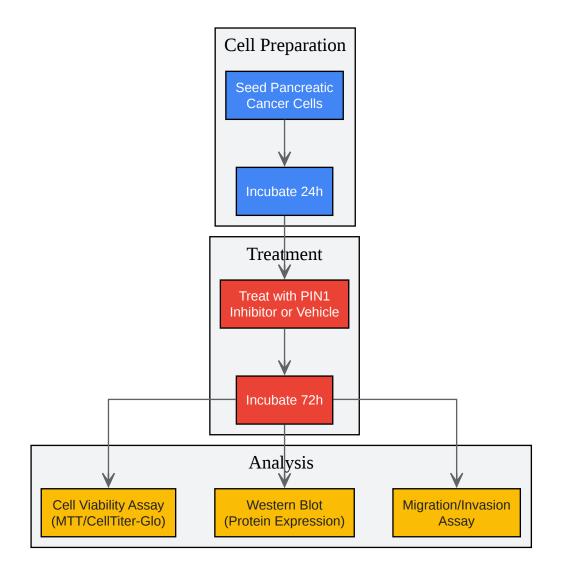
Below are diagrams illustrating key signaling pathways and experimental workflows.



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Caption: PIN1 signaling pathways in pancreatic cancer.

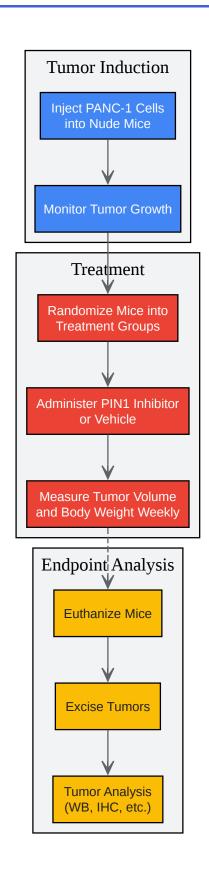




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Caption: In Vitro experimental workflow.





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Caption: In Vivo xenograft study workflow.



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